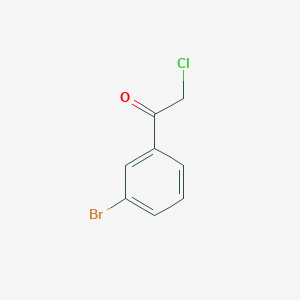
Ethanone, 1-(3-bromophenyl)-2-chloro-
Descripción general
Descripción
Ethanone, 1-(3-bromophenyl)-2-chloro-, also known as 3-Bromoacetophenone, is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.045 .
Synthesis Analysis
While specific synthesis methods for Ethanone, 1-(3-bromophenyl)-2-chloro- were not found, a related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, was synthesized using a two-step synthesis method .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(3-bromophenyl)-2-chloro- consists of a bromine atom attached to the third carbon of a phenyl group, which is attached to an ethanone group .Physical And Chemical Properties Analysis
Ethanone, 1-(3-bromophenyl)-2-chloro- has a molecular weight of 199.045 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. Bioactive Heterocyclic Compounds
Brominated and chlorinated compounds, similar in structure to Ethanone, 1-(3-bromophenyl)-2-chloro-, are integral in synthetic organic chemistry. Hydroxycoumarins, a class of compounds with brominated and chlorinated derivatives, display extensive chemical, photochemical, and biological properties, making them crucial in pharmaceutical, perfumery, and agrochemical industries (Yoda, 2020).
2. Flame Retardants in Indoor Environments
Novel Brominated Flame Retardants (NBFRs), which include brominated and chlorinated compounds, are increasingly used in consumer goods, leading to their presence in indoor air, dust, and food. Their environmental fate, occurrence, and potential risks are a growing area of research, underscoring the need for more comprehensive studies on their toxicity and environmental distribution (Zuiderveen, Slootweg, & de Boer, 2020).
3. Environmental Toxicity and Endocrine Disruption
Compounds like DDT and DDE, structurally similar to Ethanone, 1-(3-bromophenyl)-2-chloro-, are well-documented for their endocrine-disrupting effects in humans and wildlife, with significant implications for reproductive and immune systems. Their ability to bioaccumulate and persist in the environment makes them a subject of continuous study (Burgos-Aceves et al., 2021).
4. Chemical Synthesis and Applications
The synthesis of brominated and chlorinated compounds, which are structurally related to Ethanone, 1-(3-bromophenyl)-2-chloro-, is crucial for various industrial applications. For instance, methods for synthesizing 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, highlight the industrial relevance of such compounds (Qiu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJXQFAYNWZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563298 | |
| Record name | 1-(3-Bromophenyl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(3-bromophenyl)-2-chloro- | |
CAS RN |
21886-58-8 | |
| Record name | 1-(3-Bromophenyl)-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21886-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















